Benzo[b]thiophen-2-yl(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
Benzo[b]thiophen-2-yl(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that features a benzothiophene core, a thiazepane ring, and a chlorophenyl group
Mechanism of Action
Target of Action
The primary target of Benzo[b]thiophen-2-yl(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone is the cannabinoid receptor . Cannabinoid receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including appetite, pain-sensation, mood, and memory.
Mode of Action
This compound interacts with its target, the cannabinoid receptor, by binding to it. This binding event triggers a series of biochemical reactions that lead to the observed pharmacological effects .
Result of Action
The binding of this compound to the cannabinoid receptor can lead to a variety of cellular effects, depending on the specific receptor subtype and the cell type in which it is expressed. These effects can include changes in cell signaling, gene expression, and neurotransmitter release .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophen-2-yl(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common method includes the Pd-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene . This reaction is followed by further functionalization steps to introduce the thiazepane and chlorophenyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophen-2-yl(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: The compound’s potential pharmacological properties could be explored for drug development.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: These compounds share the benzothiophene core and have similar chemical properties.
Thiazepane derivatives: Compounds with the thiazepane ring structure can have comparable biological activities.
Chlorophenyl derivatives: These compounds contain the chlorophenyl group and can undergo similar substitution reactions.
Uniqueness
Benzo[b]thiophen-2-yl(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone is unique due to the combination of its structural features. The presence of the benzothiophene core, thiazepane ring, and chlorophenyl group in a single molecule provides a distinct set of chemical and biological properties that can be leveraged for various applications.
Properties
IUPAC Name |
1-benzothiophen-2-yl-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNOS2/c21-16-7-3-2-6-15(16)18-9-10-22(11-12-24-18)20(23)19-13-14-5-1-4-8-17(14)25-19/h1-8,13,18H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUBPHIEDHJTPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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